Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
Phenyl 7-amino-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 7-amino-5-azaspiro[24]heptane-5-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate can be compared with other spirocyclic compounds, such as spiro[2.4]heptane derivatives. Its unique structure, which includes both a phenyl group and an amino group, distinguishes it from other similar compounds.
List of Similar Compounds
- Spiro[2.4]heptane derivatives
- Amino-substituted spiro compounds
- Phenyl-substituted spiro compounds
Biological Activity
Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a spiro junction between a seven-membered ring and a four-membered ring, which contributes to its distinctive chemical behavior. The presence of an amino group enhances its ability to interact with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Spirocyclic Core : Cyclization reactions using suitable precursors.
- Introduction of the Amino Group : Nucleophilic substitution reactions under basic conditions.
- Protection of Functional Groups : Utilizing tert-butyl protecting groups for carboxylate functionalities.
The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-cancer and anti-inflammatory activities.
Cytotoxic Activity
Recent studies have demonstrated the cytotoxic potential of related compounds in cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxicity against breast cancer cell lines (MDA-MB-231) and colorectal cancer cell lines (HT-29). The mechanism often involves inducing apoptosis through pathways such as topoisomerase II inhibition.
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory properties, which are being explored through molecular docking studies. These studies indicate that it may interact with inflammatory mediators like TNF-α convertase, suggesting a role in mitigating inflammatory responses.
Research Findings
Case Studies
- Cytotoxicity Against MDA-MB-231 : A study evaluated various derivatives against this breast cancer cell line, finding that compounds derived from the spirocyclic framework had enhanced potency compared to traditional chemotherapeutics .
- Inflammation Modulation : Research into the anti-inflammatory effects revealed that phenolic compounds related to this class could inhibit TNF-α convertase, indicating potential therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c14-11-8-15(9-13(11)6-7-13)12(16)17-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 |
InChI Key |
ZNEKCVPQWWZGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CN(CC2N)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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